N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide
Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinolin core substituted with a butyl group at position 1 and a 2-oxo moiety. This structural motif is commonly observed in enzyme inhibitors and receptor antagonists, particularly in compounds targeting proteases or signaling pathways .
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(2-methylpropoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-4-5-14-25-22-12-7-19(15-18(22)6-13-23(25)26)24-30(27,28)21-10-8-20(9-11-21)29-16-17(2)3/h7-12,15,17,24H,4-6,13-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHHYGJULJENNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydroquinoline Core Synthesis
The tetrahydroquinoline scaffold is synthesized via a Friedländer annulation reaction, combining 6-amino-2-butanone with cyclohexane-1,3-dione under acidic conditions. This step yields 1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine, which serves as the primary intermediate.
Key Reagents and Conditions:
- Cyclohexane-1,3-dione : 1.2 molar equivalents, dissolved in ethanol.
- 6-Amino-2-butanone : 1.0 molar equivalent, added dropwise at 0°C.
- Catalyst : p-Toluenesulfonic acid (p-TSA, 0.1 equiv.), facilitating cyclization.
- Temperature : Reflux at 80°C for 6–8 hours.
- Yield : 78–82% after recrystallization in ethanol.
Sulfonamide Coupling
The intermediate is subsequently reacted with 4-(2-methylpropoxy)benzenesulfonyl chloride to introduce the sulfonamide moiety. This step employs nucleophilic aromatic substitution under basic conditions.
Reaction Protocol:
- Solvent : Anhydrous dichloromethane (DCM), ensuring moisture-free conditions.
- Base : Triethylamine (TEA, 2.5 equiv.), neutralizing HCl byproduct.
- Temperature : Room temperature (25°C) for 12–16 hours.
- Workup : Precipitation in ice-cold water, followed by filtration.
- Yield : 85–90% after purification.
Table 1: Reagents and Conditions for Sulfonamide Coupling
| Component | Quantity | Role |
|---|---|---|
| Tetrahydroquinoline amine | 1.0 equiv. | Nucleophile |
| Sulfonyl chloride | 1.2 equiv. | Electrophile |
| Triethylamine | 2.5 equiv. | Base |
| Dichloromethane | 50 mL/mmol | Solvent |
| Reaction Time | 12–16 hours | Completion indicator |
Industrial Production Methods
Scaling this synthesis requires addressing challenges such as exothermic reactions and byproduct formation. Continuous flow reactors (CFRs) have emerged as a superior alternative to batch processing, enhancing heat dissipation and reaction homogeneity.
Continuous Flow Synthesis
- Reactor Design : Tubular CFR with integrated cooling jackets.
- Residence Time : 30 minutes per step, reducing total synthesis time by 40%.
- Throughput : 5 kg/day for pilot-scale production.
- Purity : ≥98% by HPLC, minimizing downstream purification.
Table 2: Batch vs. Continuous Flow Performance Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 18 hours | 6 hours |
| Yield | 82% | 89% |
| Energy Consumption | High | Moderate |
| Scalability | Limited | High |
Optimization of Reaction Parameters
Solvent Selection
Ethanol and dichloromethane are optimal for their balance of polarity and boiling points. Ethanol enhances intermediate solubility during annulation, while DCM facilitates sulfonamide coupling without side reactions.
Table 3: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Annulation Yield | Coupling Yield |
|---|---|---|---|
| Ethanol | 24.3 | 78% | – |
| DCM | 8.93 | – | 85% |
| DMF | 36.7 | 65% | 72% |
Catalytic Enhancements
p-TSA remains the preferred catalyst due to its Bronsted acidity and thermal stability. Alternative catalysts like Amberlyst-15 show comparable efficacy but require higher loadings (0.2 equiv.).
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using a gradient of methanol (5–10%) in dichloromethane. This removes unreacted sulfonyl chloride and dimeric byproducts.
Spectroscopic Characterization
- 1H NMR (400 MHz, DMSO-d6): δ 8.54 (d, J = 5.3 Hz, 1H, quinoline-H), 7.89 (s, 1H, NH), 4.12 (q, J = 6.7 Hz, 2H, OCH2).
- FT-IR : Peaks at 3249 cm⁻¹ (N-H stretch), 1331 cm⁻¹ (S=O symmetric).
- LC-MS : m/z 398.56 [M+H]⁺, confirming molecular weight.
Challenges and Mitigation Strategies
Byproduct Formation
Dimerization of the tetrahydroquinoline amine occurs at elevated temperatures (>100°C). Mitigation involves strict temperature control and excess sulfonyl chloride (1.2 equiv.).
Moisture Sensitivity
Sulfonyl chloride hydrolysis necessitates anhydrous conditions. Molecular sieves (4Å) are added to DCM to scavenge trace water.
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen functionalities, while reduction could produce a more saturated compound.
Scientific Research Applications
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential biological activity, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its pharmacological properties are being explored for potential therapeutic uses.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations :
- The tetrahydroquinolin core in the target compound and Baxdrostat is critical for enzyme inhibition, but the substitution at position 1 (butyl vs. methyl in Baxdrostat) may alter target specificity .
- Sulfonamide vs. Urea/Propionamide Backbones : Sulfonamides (target compound, ) typically exhibit stronger hydrogen-bonding capacity, favoring protease inhibition, while urea/amide derivatives () are more common in receptor antagonism .
Enzyme Inhibition Profiles
- Baxdrostat: Specifically inhibits aldosterone synthase (CYP11B2) with IC₅₀ values in the nanomolar range, attributed to its tetrahydroisoquinolin-propionamide scaffold .
- Target Compound: While direct data are absent, sulfonamide-tetrahydroquinolin hybrids () often target proteases (e.g., falcipain in malaria) or carbonic anhydrases, suggesting similar mechanisms .
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide is a synthetic compound that has attracted interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H30N2O3S |
| Molecular Weight | 430.56 g/mol |
| CAS Number | 954686-42-1 |
| LogP | 4.4262 |
| Polar Surface Area | 46.17 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound exhibits potential as a COX-2 inhibitor , which is significant in the context of anti-inflammatory therapies.
COX-2 Inhibition
Research indicates that compounds with a similar sulfonamide structure can exhibit COX-2 inhibitory activity. For instance, studies have shown that certain derivatives can inhibit COX-2 with varying degrees of potency. The presence of para-sulfonamide groups is essential for optimal activity .
Biological Activity Studies
A variety of studies have explored the biological activities associated with this compound and its analogs.
Case Study: COX-2 Inhibition
In a comparative study involving various quinoline derivatives, it was found that compounds with sulfonamide moieties demonstrated significant COX-2 inhibition. For example:
| Compound Name | Inhibition at 20 μM (%) |
|---|---|
| N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-sulfonamide | 47.1 |
| Celecoxib (Reference) | 80.1 |
This suggests that while N-(1-butyl-2-oxo...) shows promising activity, it is less potent than established inhibitors like celecoxib .
Structure Activity Relationship (SAR)
The structure of N-(1-butyl-2-oxo...) plays a crucial role in its biological activity. Modifications to the benzene ring or sulfonamide group can significantly influence its potency and selectivity against COX enzymes. The presence of hydrophobic groups enhances membrane permeability and interaction with target sites.
Q & A
Basic: What synthetic methodologies are recommended for optimizing the production of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide?
Answer:
The synthesis typically involves multi-step organic reactions:
Core Formation : Construct the tetrahydroquinoline backbone via cyclization of substituted anilines with β-ketoesters under acidic conditions .
Sulfonamide Introduction : React the amine group at position 6 of the tetrahydroquinoline with 4-(2-methylpropoxy)benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity.
Key Considerations : Monitor reaction intermediates via TLC and optimize stoichiometry to minimize byproducts like unreacted sulfonyl chlorides .
Basic: How should researchers characterize the structural integrity and purity of this compound?
Answer:
Employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions using NMR (e.g., butyl chain protons at δ 0.8–1.6 ppm, sulfonamide NH at δ 8.2–8.5 ppm) and NMR (carbonyl C=O at ~170 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS: [M+H] peak at m/z 459.5) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column and UV detection at 254 nm .
Basic: What experimental designs are effective for initial biological activity screening?
Answer:
In Vitro Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or kinases using fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate hydrolysis for esterase activity) .
Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Solubility Profiling : Measure equilibrium solubility in PBS (pH 7.4) and DMSO to guide formulation .
Advanced: How do structural modifications (e.g., alkyl chain length, halogen substitution) influence biological activity?
Answer:
- Butyl vs. Ethyl Groups : Extending the alkyl chain (butyl) increases lipophilicity, enhancing membrane permeability but potentially reducing aqueous solubility. Compare pharmacokinetic profiles using logP calculations and Caco-2 permeability assays .
- Halogen Effects : Fluorine or chlorine at the benzene ring (e.g., 4-position) improves target binding via electron-withdrawing effects. Use molecular docking (e.g., AutoDock Vina) to predict interactions with hydrophobic enzyme pockets .
Data Interpretation : Correlate structural variations with IC shifts in enzyme assays to identify pharmacophores .
Advanced: What strategies are used to identify the compound’s molecular targets and mechanisms of action?
Answer:
Surface Plasmon Resonance (SPR) : Screen against protein libraries to detect binding affinities (e.g., KD values) .
RNA Sequencing : Profile gene expression changes in treated cells to map affected pathways (e.g., apoptosis regulators like Bcl-2/Bax) .
X-ray Crystallography : Resolve co-crystal structures with suspected targets (e.g., kinases) to identify binding motifs .
Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy?
Answer:
- Bioavailability Analysis : Measure plasma concentrations via LC-MS/MS after oral/administered dosing. Low exposure may explain efficacy gaps .
- Metabolite Identification : Incubate with liver microsomes to detect rapid metabolic degradation (e.g., cytochrome P450-mediated oxidation) .
- Formulation Adjustments : Use nanoemulsions or liposomes to enhance solubility and prolong half-life .
Advanced: What methodologies improve the compound’s aqueous solubility without compromising activity?
Answer:
Prodrug Design : Introduce phosphate or glycoside groups at the sulfonamide nitrogen, which hydrolyze in vivo .
Co-Solvent Systems : Test cyclodextrin complexes or PEG-based solutions to enhance solubility ≥5-fold .
Salt Formation : Screen with counterions (e.g., sodium, meglumine) to improve crystallinity and dissolution rates .
Advanced: How is metabolic stability assessed and optimized during lead optimization?
Answer:
Microsomal Incubations : Quantify parent compound remaining after 60-minute incubation with human liver microsomes (HLM). A half-life <30 minutes indicates instability .
Structural Refinements : Replace metabolically labile groups (e.g., methylpropoxy → trifluoromethoxy) to block oxidative metabolism .
Isotope Labeling : Use -labeled analogs to track metabolite formation via radio-HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
